Cas no 1428381-67-2 ((2E)-3-(2-chlorophenyl)-N-3-(furan-3-yl)-3-hydroxypropylprop-2-enamide)

(2E)-3-(2-chlorophenyl)-N-3-(furan-3-yl)-3-hydroxypropylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2E)-3-(2-chlorophenyl)-N-3-(furan-3-yl)-3-hydroxypropylprop-2-enamide
- (E)-3-(2-chlorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide
- F6416-8069
- (E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide
- 1428381-67-2
- (2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide
- AKOS024556663
- VU0548594-1
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- インチ: 1S/C16H16ClNO3/c17-14-4-2-1-3-12(14)5-6-16(20)18-9-7-15(19)13-8-10-21-11-13/h1-6,8,10-11,15,19H,7,9H2,(H,18,20)/b6-5+
- InChIKey: WZNRZKKSKMMSKA-AATRIKPKSA-N
- SMILES: ClC1C=CC=CC=1/C=C/C(NCCC(C1=COC=C1)O)=O
計算された属性
- 精确分子量: 305.0818711g/mol
- 同位素质量: 305.0818711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 6
- 複雑さ: 361
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.5Ų
- XLogP3: 2.5
(2E)-3-(2-chlorophenyl)-N-3-(furan-3-yl)-3-hydroxypropylprop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6416-8069-4mg |
(2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
1428381-67-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6416-8069-50mg |
(2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
1428381-67-2 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6416-8069-2μmol |
(2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
1428381-67-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6416-8069-30mg |
(2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
1428381-67-2 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6416-8069-40mg |
(2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
1428381-67-2 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6416-8069-15mg |
(2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
1428381-67-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6416-8069-20mg |
(2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
1428381-67-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6416-8069-20μmol |
(2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
1428381-67-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6416-8069-3mg |
(2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
1428381-67-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6416-8069-10mg |
(2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
1428381-67-2 | 10mg |
$79.0 | 2023-09-09 |
(2E)-3-(2-chlorophenyl)-N-3-(furan-3-yl)-3-hydroxypropylprop-2-enamide 関連文献
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1. Caper tea
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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6. Back matter
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
(2E)-3-(2-chlorophenyl)-N-3-(furan-3-yl)-3-hydroxypropylprop-2-enamideに関する追加情報
Chemical Profile of (2E)-3-(2-chlorophenyl)-N-3-(furan-3-yl)-3-hydroxypropylprop-2-enamide (CAS No. 1428381-67-2)
The compound (2E)-3-(2-chlorophenyl)-N-3-(furan-3-yl)-3-hydroxypropylprop-2-enamide, identified by its CAS number 1428381-67-2, represents a significant molecule in the realm of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic amides that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chlorophenyl group, a furan moiety, and a hydroxyl substituent, contribute to its unique chemical properties and reactivity, making it a subject of intense study in medicinal chemistry.
In recent years, the exploration of such complex organic molecules has been driven by the need for novel pharmacological agents that can address unmet medical needs. The (2E)-3-(2-chlorophenyl)-N-3-(furan-3-yl)-3-hydroxypropylprop-2-enamide structure has been investigated for its potential role in modulating various biological pathways. Specifically, its amide functionality and the aromatic rings present in its backbone suggest possible interactions with biological targets such as enzymes and receptors. These interactions are critical for the development of drugs that can exert specific effects on physiological processes.
One of the most compelling aspects of this compound is its ability to engage with multiple targets simultaneously, a phenomenon often referred to as polypharmacicity. This property is particularly valuable in the context of treating complex diseases that involve multiple pathological mechanisms. For instance, studies have shown that molecules with similar structural motifs can exhibit anti-inflammatory, antioxidant, and even anticancer properties. The 1428381-67-2 compound, with its intricate architecture, is no exception and has been explored for its potential in these areas.
The chlorophenyl group in the molecule is a key feature that influences its electronic properties and binding affinity to biological targets. Chlorophenyl groups are known to be present in many bioactive molecules and have been shown to enhance binding interactions due to their ability to form hydrogen bonds and participate in π-stacking interactions. The furan ring, on the other hand, introduces another layer of complexity by providing a site for possible metabolic modifications. These modifications can be crucial for determining the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like (2E)-3-(2-chlorophenyl)-N-3-(furan-3-yl)-3-hydroxypropylprop-2-enamide with greater accuracy. Techniques such as molecular docking and molecular dynamics simulations have been employed to model how this compound interacts with potential targets at the atomic level. These studies have provided valuable insights into the binding modes and affinity of the molecule, guiding further optimization efforts.
In addition to computational studies, experimental approaches have also been crucial in understanding the properties of this compound. In vitro assays have been used to evaluate its activity against various biological targets, while in vivo studies have provided insights into its pharmacological effects in animal models. These studies have revealed promising results regarding its potential as a therapeutic agent. For example, preliminary data suggest that it may exhibit anti-inflammatory effects by modulating key signaling pathways involved in inflammation.
The hydroxyl group in the molecule is another important feature that contributes to its chemical diversity. Hydroxyl groups are known to participate in hydrogen bonding, which can significantly influence the solubility and bioavailability of a compound. In the context of drug development, optimizing solubility is crucial for achieving effective drug delivery systems. The presence of this group in 1428381-67-2 suggests that it may exhibit good solubility characteristics, which could be advantageous for formulation development.
The synthesis of this compound has also been a subject of interest among synthetic chemists. The multi-step synthesis involves various reactions that require careful optimization to ensure high yields and purity. Recent reports have highlighted novel synthetic routes that improve efficiency and reduce environmental impact. These advancements not only make it easier to produce this compound but also align with broader efforts towards sustainable chemistry.
Looking ahead, the future research directions for (2E)-3-(2-chlorophenyl)-N-3-(furan-3-yl)-3-hydroxypropylprop-2-enamide are likely to focus on further elucidating its mechanism of action and exploring its potential in clinical applications. As our understanding of biological systems continues to grow, so does the ability to design molecules that can interact with them in precise ways. This compound represents an exciting example of how structural complexity can lead to novel biological activities.
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